![molecular formula C16H13ClO2 B14462409 (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester CAS No. 67249-05-2](/img/structure/B14462409.png)
(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a vinyl group attached to a benzoic acid moiety, with a chlorine atom substituted on the phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl-substituted benzoic acid methyl esters.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzoic acid methyl ester
- 4-Vinylbenzoic acid methyl ester
- 4-Chlorostyrene
Comparison
Compared to similar compounds, (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester is unique due to the presence of both a chlorine atom and a vinyl group on the benzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propriétés
Numéro CAS |
67249-05-2 |
|---|---|
Formule moléculaire |
C16H13ClO2 |
Poids moléculaire |
272.72 g/mol |
Nom IUPAC |
methyl 4-[(E)-2-(4-chlorophenyl)ethenyl]benzoate |
InChI |
InChI=1S/C16H13ClO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h2-11H,1H3/b3-2+ |
Clé InChI |
ACEFXOFCEYCRMX-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


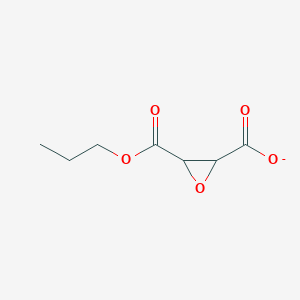
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)



![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)

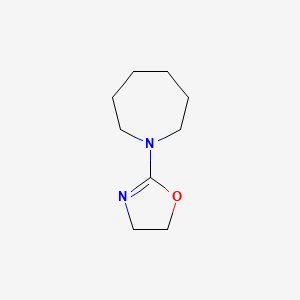
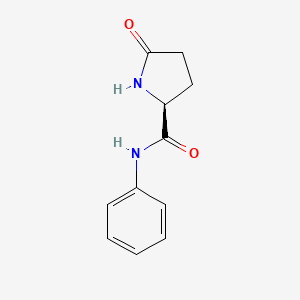
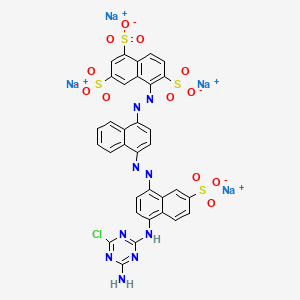
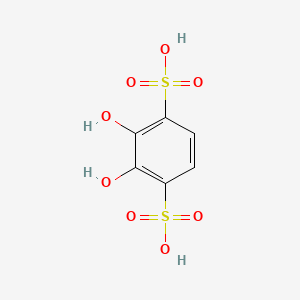
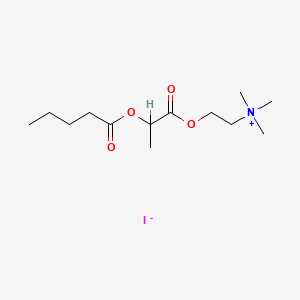
![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
